

Introduction: The Strategic Importance of the Pyridazine Core

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Compound of Interest

Compound Name:	3-Chloro-5-(trifluoromethyl)pyridazine
Cat. No.:	B3029946

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3-Chloro-5-(trifluoromethyl)pyridazine is a substituted diazine featuring a pyridazine ring functionalized with a reactive chlorine atom and a metabolically robust trifluoromethyl group. This unique combination of features makes it an exceptionally valuable intermediate for the synthesis of complex molecular architectures with potent biological activities.

The pyridazine heterocycle itself is a common motif in pharmacologically active compounds, prized for its ability to act as a bioisostere of phenyl rings and engage in crucial hydrogen bonding interactions with biological targets.^{[1][2][3]} The chlorine atom at the 3-position serves as a versatile synthetic handle, primarily for nucleophilic aromatic substitution (SNAr) reactions, allowing for the facile introduction of diverse functional groups.^{[4][5][6][7]}

The trifluoromethyl (CF₃) group is a cornerstone of modern drug design, often referred to as a "super-substituent."^{[8][9][10][11]} Its incorporation into a molecule can profoundly and beneficially alter key properties:

- Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to oxidative metabolism, which can increase a drug's half-life.^[8]
- Increased Lipophilicity: The CF₃ group significantly increases the lipophilicity (logP) of a molecule, which can improve its ability to cross cell membranes and enhance bioavailability.^{[8][12]}

- Modulation of Electronic Properties: As a potent electron-withdrawing group, it can influence the pKa of nearby functionalities and modulate the electronic character of the aromatic ring, impacting target binding affinity.[8][13]

Consequently, **3-Chloro-5-(trifluoromethyl)pyridazine** emerges not merely as a chemical intermediate, but as a strategic tool for embedding desirable pharmacokinetic and pharmacodynamic properties into novel drug candidates.

Physicochemical and Structural Properties

A clear understanding of the fundamental properties of **3-Chloro-5-(trifluoromethyl)pyridazine** is essential for its effective use in synthesis and process development.

Property	Value	Source(s)
Molecular Formula	C ₅ H ₂ ClF ₃ N ₂	[14][15]
Molecular Weight	182.53 g/mol	[15]
CAS Number	845617-99-4	[15]
Appearance	Expected to be a solid at room temperature	General Knowledge
SMILES	C1=C(C=NN=C1Cl)C(F)(F)F	[14]
InChI	InChI=1S/C5H2ClF3N2/c6-4-1-3(2-10-11-4)5(7,8,9)/h1-2H	[14]
InChIKey	GEFXHRCGAYIERB-UHFFFAOYSA-N	[14]
Predicted XlogP	1.7	[14]
PubChem CID	59277297	[14]

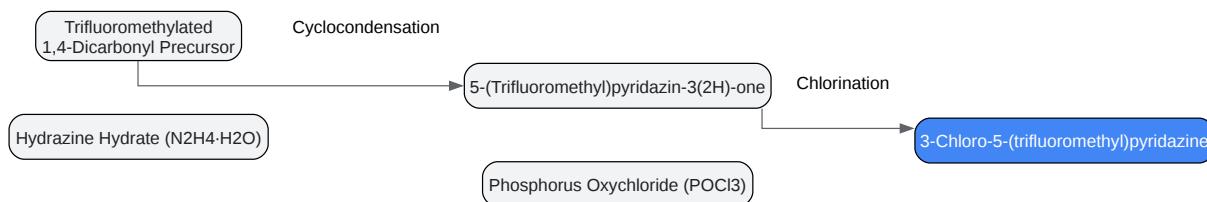
Synthesis and Production

While a specific, peer-reviewed synthesis for **3-Chloro-5-(trifluoromethyl)pyridazine** is not readily available in the initial search, a logical synthetic pathway can be constructed based on

established pyridazine chemistry. The most common approach involves the cyclization of a suitable 1,4-dicarbonyl precursor with hydrazine, followed by chlorination.

Proposed Synthetic Workflow

A plausible route starts from a trifluoromethyl-substituted diketone, which is cyclized to form the pyridazinone core. Subsequent treatment with a chlorinating agent like phosphorus oxychloride (POCl_3) yields the target compound.



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Caption: Proposed synthesis of **3-Chloro-5-(trifluoromethyl)pyridazine**.

Experimental Protocol: Synthesis from a Pyridazinone Intermediate

This protocol is a representative example based on standard procedures for the chlorination of pyridazinones.[\[1\]](#)[\[2\]](#)

Objective: To synthesize **3-Chloro-5-(trifluoromethyl)pyridazine** from 5-(Trifluoromethyl)pyridazin-3(2H)-one.

Materials:

- 5-(Trifluoromethyl)pyridazin-3(2H)-one (1.0 eq)
- Phosphorus oxychloride (POCl_3) (3.0-5.0 eq)

- Toluene or other high-boiling inert solvent
- Saturated sodium bicarbonate (NaHCO_3) solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Ethyl acetate or dichloromethane for extraction

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 5-(Trifluoromethyl)pyridazin-3(2H)-one (1.0 eq) in phosphorus oxychloride (3.0 eq).
- Chlorination: Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Work-up (Quenching): After the reaction is complete, allow the mixture to cool to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. Caution: This is a highly exothermic reaction.
- Neutralization: Slowly neutralize the acidic aqueous solution by adding saturated sodium bicarbonate solution until the pH is approximately 7-8.
- Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).
- Washing: Combine the organic layers and wash sequentially with water and then brine.
- Drying and Concentration: Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure **3-Chloro-5-(trifluoromethyl)pyridazine**.

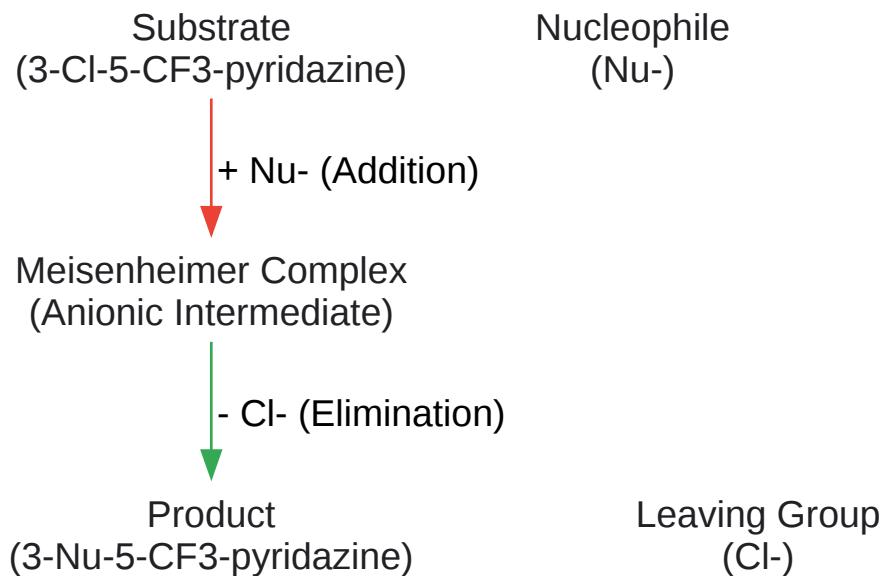
Chemical Reactivity: The SNAr Gateway

The synthetic utility of **3-Chloro-5-(trifluoromethyl)pyridazine** lies in the reactivity of its C3-chloro substituent. The pyridazine ring is inherently electron-deficient due to the two nitrogen atoms. This deficiency is significantly amplified by the potent electron-withdrawing effect of the C5-trifluoromethyl group. This electronic arrangement makes the C3 position highly electrophilic and susceptible to attack by nucleophiles, proceeding via a Nucleophilic Aromatic Substitution (SNAr) mechanism.[6][7]

The SNAr Mechanism

The reaction proceeds through a two-step addition-elimination pathway.

- Nucleophilic Attack: A nucleophile (Nu^-) attacks the electron-deficient carbon atom bearing the chlorine, breaking the aromaticity of the ring and forming a stabilized anionic intermediate known as a Meisenheimer complex.
- Elimination of Leaving Group: The aromaticity is restored by the elimination of the chloride ion, which is a good leaving group, resulting in the substituted product.



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Caption: General mechanism for SNAr on the pyridazine core.

Experimental Protocol: Representative SNAr with an Amine

This protocol details a typical procedure for coupling an amine, a common transformation in drug discovery programs.

Objective: To synthesize a 3-amino-substituted-5-(trifluoromethyl)pyridazine derivative.

Materials:

- **3-Chloro-5-(trifluoromethyl)pyridazine** (1.0 eq)
- Primary or secondary amine (1.1-1.5 eq)
- A non-nucleophilic base, e.g., Diisopropylethylamine (DIPEA) or Potassium Carbonate (K_2CO_3) (2.0 eq)
- A polar aprotic solvent, e.g., Dimethylformamide (DMF), Acetonitrile (MeCN), or Dioxane.

Procedure:

- Reaction Setup: Dissolve **3-Chloro-5-(trifluoromethyl)pyridazine** (1.0 eq) and the desired amine (1.2 eq) in DMF in a sealed reaction vessel.
- Base Addition: Add DIPEA (2.0 eq) to the mixture.
- Heating: Heat the reaction mixture to 80-120 °C. The reaction is often complete within 2-12 hours. Microwave irradiation can also be used to accelerate the reaction.
- Monitoring: Track the disappearance of the starting material using TLC or LC-MS.
- Work-up: Upon completion, cool the reaction to room temperature and dilute with water.
- Extraction: Extract the aqueous mixture with a suitable organic solvent like ethyl acetate (3 x volumes).
- Washing: Wash the combined organic extracts with water and then brine to remove residual DMF and base.

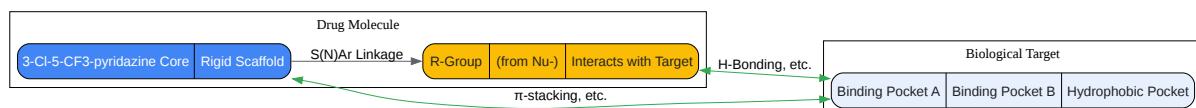
- Drying and Concentration: Dry the organic layer over anhydrous Na_2SO_4 , filter, and remove the solvent in vacuo.
- Purification: Purify the crude material via flash column chromatography to yield the final product.

Applications in Drug Discovery

The **3-chloro-5-(trifluoromethyl)pyridazine** moiety is a privileged scaffold found in numerous biologically active molecules, from pharmaceuticals to agrochemicals.^[13] Its utility stems from its ability to serve as a versatile pharmacophore that can be readily elaborated.

Role as a Core Scaffold

In drug design, this molecule acts as a rigid core to which various pharmacophoric elements can be attached. The SNAr reaction at the C3 position allows for the systematic exploration of chemical space by introducing different side chains that can interact with specific pockets of a biological target, such as an enzyme active site or a receptor binding domain.



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Caption: Role of the pyridazine core in drug-target interactions.

The trifluoromethyl group often orients into a hydrophobic pocket of the target protein, while the pyridazine nitrogens can act as hydrogen bond acceptors, further anchoring the molecule in the active site. This multi-point interaction capability is a hallmark of effective therapeutic agents.

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